Technical Guide: Physicochemical and Molecular Characterization of N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide
Technical Guide: Physicochemical and Molecular Characterization of N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide
Abstract: This document provides a comprehensive technical framework for the characterization of N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide, a molecule of interest for which detailed public experimental data is not widely available. As is common in early-stage drug discovery and development, the initial assessment of a novel chemical entity relies on a combination of computationally predicted properties and a robust plan for empirical validation. This guide outlines the core chemical identity of the compound, presents its predicted physicochemical properties, and provides detailed, field-proven experimental protocols for their determination. The methodologies described herein are designed to establish a foundational understanding of the molecule's behavior, which is critical for predicting its pharmacokinetic and pharmacodynamic profiles.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the cornerstone of all subsequent analysis. This section details the molecular formula, weight, and structural configuration of N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide.
1.1 Molecular Formula and Weight
Based on its IUPAC name, the molecular formula is deduced as C₁₁H₁₆N₂O₂ . This composition allows for the calculation of its molecular weight, a fundamental parameter for all quantitative solution-based work.
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Monoisotopic Mass: 208.1212 g/mol
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Average Mass: 208.255 g/mol
1.2 Molecular Structure
The structural arrangement of atoms dictates the molecule's physical and chemical properties, including its polarity, ability to form hydrogen bonds, and overall shape. The structure consists of a 4-methylaniline core, substituted at the 3-position with an amino group and at the nitrogen of the aniline with a 2-ethoxyacetamide group.
Caption: Molecular structure of N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide.
Predicted Physicochemical Properties
In the absence of experimental data, computational models provide valuable first-pass estimates of a compound's properties. These predictions are derived from algorithms trained on large datasets of known molecules and are essential for guiding initial experimental design.[1][2] The values presented below are representative of typical QSAR (Quantitative Structure-Activity Relationship) or fragment-based prediction models.[3][4]
| Property | Predicted Value | Unit | Significance in Drug Development |
| Melting Point (MP) | 130 - 160 | °C | Influences solubility, dissolution rate, and formulation stability. |
| Boiling Point (BP) | 420 - 460 | °C | Relevant for assessing thermal stability and purification methods. |
| logP (CLogP) | 1.5 - 2.5 | - | Measures lipophilicity; critical for predicting membrane permeability and absorption. |
| Aqueous Solubility (logS) | -2.5 to -3.5 | log(mol/L) | Determines bioavailability and suitability for aqueous formulations. |
| pKa (Most Basic) | 4.0 - 5.0 | - | Governs the ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (Most Acidic) | 14.0 - 15.0 | - | Relates to the amide N-H proton; generally not ionizable under physiological conditions. |
| Topological Polar Surface Area (TPSA) | ~78 | Ų | Correlates with hydrogen bonding potential and membrane permeability. |
Note: These values are estimates and require experimental verification.
Experimental Determination of Physicochemical Properties
The following sections detail the standard operating procedures for the empirical determination of the key physicochemical properties. These protocols are designed to be self-validating through the inclusion of system suitability checks and replicate analysis.
3.1 Melting Point Determination by Capillary Method
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Pure compounds exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range.[5] This method relies on precise temperature control and visual observation of the phase transition from solid to liquid.
Protocol:
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Sample Preparation: Ensure the compound is a dry, finely ground powder.[5]
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Capillary Loading: Tap the open end of a capillary tube into the powder sample. Invert and tap gently to pack the solid into the closed end to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
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Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.
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Accurate Determination: Using a fresh sample, heat at a medium rate to ~20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
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Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
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Validation: Perform the measurement in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
3.2 Aqueous Solubility Determination (Shake-Flask Method)
Causality: Thermodynamic equilibrium solubility is the concentration of a compound in a saturated solution at equilibrium with an excess of solid. It is a critical parameter for predicting oral absorption.[6] The shake-flask method is the gold standard, ensuring that equilibrium is reached between the dissolved and solid states.
Protocol:
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Media Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
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Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The excess solid ensures that a saturated solution is formed.
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Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
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Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results from suspended microparticles.[6]
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Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Validation: Analyze the remaining solid using a technique like XRPD or DSC to ensure the solid form has not changed (e.g., converted to a hydrate or different polymorph) during the experiment.[6]
3.3 pKa Determination by UV-Metric Titration
Causality: The pKa is the pH at which a molecule is 50% ionized. For a molecule with a chromophore (a light-absorbing part), the UV-visible spectrum will change as its ionization state changes. By monitoring these spectral shifts across a range of pH values, the pKa can be accurately determined.[7]
Protocol:
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Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like DMSO or methanol.
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Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).
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Sample Preparation: In a 96-well UV-transparent plate, add a small, consistent aliquot of the stock solution to each well, followed by the different pH buffers.[7]
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Spectral Acquisition: Measure the full UV-visible absorbance spectrum (e.g., 220-450 nm) for each well using a plate-reading spectrophotometer.
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Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and neutral forms is maximal) against the pH of the buffer.
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pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa value at the inflection point.
3.4 LogP Determination (Shake-Flask Method)
Causality: The octanol-water partition coefficient (LogP) quantifies a molecule's lipophilicity by measuring its differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). This value is a key predictor of a drug's ability to cross biological membranes.[7]
Protocol:
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Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) for at least 24 hours to ensure mutual saturation. Separate the two phases.
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Compound Partitioning: Prepare a stock solution of the compound in one of the phases (e.g., the aqueous phase). Add a known volume of this solution to a vial containing a known volume of the other pre-saturated phase.
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Equilibration: Seal the vial and agitate it for a set period (e.g., 1-2 hours) to allow the compound to partition between the two layers.
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Phase Separation: Centrifuge the vial to achieve a clean separation of the octanol and aqueous layers.
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Quantification: Carefully remove an aliquot from each layer. Analyze the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a suitable method like HPLC.
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Calculation: Calculate the partition coefficient P as the ratio of the concentrations: P = C_oct / C_aq. The LogP is the base-10 logarithm of this value.
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Validation: Perform the experiment in triplicate and ensure the total mass of the compound recovered from both phases matches the initial amount added.
Caption: Workflow for Shake-Flask LogP Determination.
Conclusion
This guide establishes a comprehensive scientific protocol for the characterization of N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide. While experimental data for this specific molecule is not publicly available, the provided computational predictions offer a valuable starting point for research and development. The detailed experimental methodologies outlined herein represent the industry-standard approach to empirically determining the melting point, aqueous solubility, pKa, and LogP. Execution of these protocols will yield the critical physicochemical data necessary to build a robust profile of this compound, enabling informed decisions in subsequent stages of drug discovery and development.
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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